Scopolamine butylbromide
Description
Nomenclature and Chemical Classification of Scopolamine (B1681570) Butylbromide
Scopolamine butylbromide is a quaternary ammonium (B1175870) compound. wikipedia.org Its chemical name is [ (1S,2S,4R,5R)-9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide. nih.gov It is classified as a muscarinic antagonist and an antispasmodic drug. nih.govchemicalbook.com
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | [(1S,2S,4R,5R)-9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide nih.gov |
| CAS Number | 149-64-4 nih.gov |
| Molecular Formula | C21H30BrNO4 nih.gov |
| Molecular Weight | 440.4 g/mol nih.gov |
This table is interactive. You can sort and filter the data.
Historical Perspectives in Pharmaceutical Research and Development of this compound
Scopolamine itself was first described in 1881 and has been used in medicine since the early 1900s. wikipedia.org The development of its butylbromide derivative was a significant advancement aimed at reducing its psychoactive effects. Patented in 1950 and approved for medical use in 1951, this compound offered a peripherally selective anticholinergic action. wikipedia.org The primary starting material for its synthesis is scopolamine, which can be extracted from plants like Datura or produced synthetically. calciumbromide.in The synthesis involves the addition of n-butyl bromide to the scopolamine molecule. chemicalbook.comcalciumbromide.in
Current Research Landscape and Significance of this compound
Current research continues to explore the therapeutic applications and mechanisms of this compound. It is widely used for the symptomatic relief of abdominal pain and cramping, including that associated with irritable bowel syndrome (IBS). patsnap.com Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine (B1216132) receptors, particularly the M3 subtype, in the smooth muscle of the gastrointestinal tract. drugbank.compatsnap.com This binding prevents acetylcholine from inducing muscle contractions, thereby alleviating spasms. drugbank.com
Recent studies have investigated its effects on colonic motility, demonstrating its ability to reduce both spontaneous and induced muscle contractions. frontiersin.org Research has also explored its use in other medical contexts, such as reducing respiratory secretions at the end of life and managing medication-induced extrapyramidal symptoms. droracle.airesearchgate.net Furthermore, studies have delved into its potential for abuse, as the pyrolysis of this compound can yield scopolamine, which has hallucinogenic properties. researchgate.netresearchgate.net The global market for hyoscine-N-butyl bromide continues to be a subject of professional research, indicating its ongoing commercial and clinical importance. marketresearch.com
Table 2: Key Research Findings on this compound
| Research Area | Key Findings |
| Mechanism of Action | Acts as a competitive antagonist at muscarinic M3 receptors in the GI tract, preventing acetylcholine-induced smooth muscle contraction. drugbank.compatsnap.com |
| Colonic Motility | Reduces myogenic contractions and contractile responses induced by carbachol (B1668302) and electrical field stimulation in human colon samples. frontiersin.org |
| End-of-Life Care | Can be used to reduce excessive respiratory secretions (death rattle). droracle.ai |
| Extrapyramidal Symptoms | Shows potential in managing medication-induced extrapyramidal symptoms. researchgate.net |
| Abuse Potential | Pyrolysis of this compound (e.g., through smoking) can form scopolamine, which has hallucinogenic effects. researchgate.netresearchgate.net |
This table is interactive. You can sort and filter the data.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[(1S,2S,4R,5R)-9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30NO4.BrH/c1-3-4-10-22(2)17-11-15(12-18(22)20-19(17)26-20)25-21(24)16(13-23)14-8-6-5-7-9-14;/h5-9,15-20,23H,3-4,10-13H2,1-2H3;1H/q+1;/p-1/t15?,16-,17-,18+,19-,20+,22?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZOZZFCZRXYEK-HNHWXVNLSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022718 | |
| Record name | Butylscopolammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>66.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID11532978 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
149-64-4 | |
| Record name | Butylscopolamine bromide [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butylscopolammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-butylhyoscinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.223 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYLSCOPOLAMINE BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GH9JX37C8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Investigations of Scopolamine Butylbromide
Mechanism of Action at Muscarinic Receptors
Scopolamine (B1681570) butylbromide, a quaternary ammonium (B1175870) derivative of scopolamine, exerts its primary pharmacological effects through its action on muscarinic acetylcholine (B1216132) receptors (mAChRs). patsnap.comnih.govwikipedia.org As an antimuscarinic agent, it plays a significant role in modulating the parasympathetic nervous system, which regulates various involuntary bodily functions. patsnap.com
Competitive Antagonism of Acetylcholine at Muscarinic Acetylcholine Receptors (mAChRs)
Scopolamine butylbromide functions as a competitive antagonist of acetylcholine at muscarinic receptors. patsnap.comnih.gov This means it binds to these receptors without activating them, thereby preventing the neurotransmitter acetylcholine from binding and initiating a cellular response. patsnap.compatsnap.com This blockade of acetylcholine's action is the foundation of the compound's therapeutic effects. patsnap.comnih.gov The chemical structure of this compound, specifically the attachment of a butyl-bromide moiety, prevents it from crossing the blood-brain barrier, which minimizes central nervous system side effects. wikipedia.org
Specificity for Muscarinic M3 Receptors in Gastrointestinal Tract
The therapeutic efficacy of this compound in treating abdominal cramping and pain is largely attributed to its high affinity for muscarinic M3 receptors located on the smooth muscle cells of the gastrointestinal (GI) tract. nih.govdrugbank.com By binding to these M3 receptors, it effectively blocks the action of acetylcholine, which is responsible for stimulating smooth muscle contraction. patsnap.comdrugbank.com This targeted action within the digestive system allows for a localized spasmolytic effect. nih.gov Research has shown that while scopolamine itself is a non-selective antagonist of M1-M5 muscarinic receptors, the peripheral action of this compound is most prominent on the M3 receptors in the gut. drugbank.compatsnap.com
Inhibition of Smooth Muscle Contraction
The primary consequence of this compound's antagonism at M3 receptors is the inhibition of smooth muscle contraction. patsnap.comdrugbank.com By preventing acetylcholine from activating these receptors, the drug leads to the relaxation of smooth muscles in the gastrointestinal and genitourinary tracts. patsnap.com This relaxation alleviates spasms and the associated pain. patsnap.comdrugbank.com Pharmacological studies have confirmed that this anticholinergic action is the basis for its use as a spasmolytic agent. nih.govnih.gov
Influence on Parasympathetic Nervous System Signals
The parasympathetic nervous system plays a crucial role in regulating "rest and digest" functions, including smooth muscle contraction in the gut. patsnap.com Acetylcholine is the primary neurotransmitter that carries signals within this system. patsnap.compatsnap.com By blocking the muscarinic receptors, this compound effectively inhibits the transmission of these parasympathetic signals, leading to a reduction in involuntary muscle activity. patsnap.com
Receptor Subtype Selectivity and Functional Implications
While this compound is known for its high affinity for muscarinic receptors on GI smooth muscle, the broader context of muscarinic receptor subtypes (M1-M5) reveals a more complex picture. nih.gov Scopolamine, the parent compound, is a non-selective competitive inhibitor of M1-M5 mAChRs. drugbank.com However, the quaternary ammonium structure of this compound limits its distribution primarily to peripheral tissues. wikipedia.org
In the gastrointestinal tract, the M3 receptor subtype is predominant on smooth muscle cells and mediates contraction. drugbank.compatsnap.com Therefore, the antagonism of M3 receptors is the key functional implication for its use as an antispasmodic. drugbank.com Studies have shown that the inhibitory effects of Buscopan (a brand name for this compound) are mainly due to its antagonism of M2 and M3 receptors. nih.gov There is an observed inverse relationship between the expression of M2 and M3 receptors and the blocking effects of the drug, suggesting that higher concentrations are needed to achieve an equivalent inhibitory effect in regions with higher receptor density. nih.gov
| Receptor Subtype | Location | Role in GI Tract | Effect of this compound Antagonism |
| M2 | Smooth Muscle, Presynaptic Neurons | Inhibition of acetylcholine release, indirect smooth muscle relaxation | Contribution to spasmolytic effect |
| M3 | Smooth Muscle, Glandular Cells | Smooth muscle contraction, glandular secretion | Primary mechanism for spasmolysis and reduced secretions |
The functional outcome of this receptor antagonism is a reduction in the motility and secretory activity of the gastrointestinal tract, providing relief from spasms and associated pain. patsnap.com
Non-selective Muscarinic Receptor Antagonism (M1-M4)
This compound functions as a competitive antagonist of muscarinic acetylcholine receptors. patsnap.com It inhibits the action of acetylcholine, a neurotransmitter that mediates signals in the parasympathetic nervous system, which controls involuntary bodily functions like smooth muscle contraction. patsnap.com By blocking acetylcholine, this compound leads to the relaxation of smooth muscles. patsnap.com While its action is particularly noted at the M3 receptors located in the gastrointestinal tract, it is generally considered a non-selective antagonist across M1, M2, M3, and M4 receptor subtypes. nih.govdrugbank.comwikipedia.org The parent compound, scopolamine, is a nonselective antagonist of M1-M5 receptors. drugbank.comnih.gov
Muscarinic Receptor Activity of this compound
| Receptor Subtype | Reported Activity |
|---|---|
| M1 | Antagonist |
| M2 | Antagonist drugbank.com |
| M3 | Antagonist nih.govdrugbank.com |
| M4 | Antagonist |
Differential Activity at M5 Receptors
While demonstrating clear antagonism at M1 through M4 receptors, the interaction of this compound with the M5 muscarinic receptor subtype shows differential activity. Research indicates that it acts as a modulator at the M5 receptor, which distinguishes its action from the competitive inhibition observed at other muscarinic receptor sites. drugbank.com The parent compound, scopolamine, is known to have weaker inhibitory effects at the M5 receptor compared to other subtypes. drugbank.com
Comparative Pharmacology with Related Anticholinergics
The pharmacological properties of this compound are best understood when compared to other related anticholinergic compounds, such as atropine (B194438) and scopolamine hydrobromide. These comparisons highlight the critical role of its chemical structure in determining its therapeutic action.
This compound vs. Atropine
Both this compound and atropine are antimuscarinic agents that inhibit the muscarinic actions of acetylcholine at postganglionic parasympathetic neuroeffector sites. aap.org However, a fundamental structural difference dictates their pharmacological profiles. Atropine is a tertiary amine, whereas this compound is a quaternary ammonium compound. patsnap.com This structural variance significantly impacts their ability to penetrate the central nervous system (CNS). Atropine can cross the blood-brain barrier, allowing it to exert effects on the CNS. In contrast, this compound's structure prevents this, confining its activity to the periphery. patsnap.com
Comparison: this compound vs. Atropine
| Property | This compound | Atropine |
|---|---|---|
| Chemical Class | Quaternary Ammonium Compound patsnap.com | Tertiary Amine |
| Mechanism of Action | Muscarinic Antagonist nih.gov | Muscarinic Antagonist aap.org |
| CNS Penetration | Does not cross the blood-brain barrier nih.govpatsnap.com | Crosses the blood-brain barrier |
| Primary Site of Action | Peripheral Nervous System | Central & Peripheral Nervous System |
This compound vs. Scopolamine Hydrobromide
Although their names are similar, this compound and scopolamine hydrobromide are structurally and pharmacologically distinct compounds. infoway-inforoute.ca Scopolamine hydrobromide is the salt of scopolamine, a naturally occurring tertiary amine belladonna alkaloid. hhs.gov Like atropine, scopolamine hydrobromide can cross the blood-brain barrier and is associated with central effects. hhs.gov this compound is a semi-synthetic derivative of scopolamine. nih.gov The addition of a butyl group to form a quaternary ammonium structure fundamentally alters its properties, preventing CNS penetration. nih.govpatsnap.com This difference means the two compounds have different indications and pharmacological effects. infoway-inforoute.ca
Comparison: this compound vs. Scopolamine Hydrobromide
| Property | This compound | Scopolamine Hydrobromide |
|---|---|---|
| Chemical Structure | Quaternary Ammonium Derivative nih.govpatsnap.com | Tertiary Amine Salt |
| Synonym | Hyoscine Butylbromide infoway-inforoute.ca | Hyoscine Hydrobromide |
| CNS Penetration | No patsnap.com | Yes hhs.gov |
| Site of Action | Peripheral | Central & Peripheral |
Implications of Quaternary Ammonium Structure on Central Nervous System Penetration
The defining feature of this compound's pharmacology is its quaternary ammonium structure. patsnap.com This chemical feature consists of a nitrogen atom bonded to four carbon atoms (in this case, including the butyl group), which confers a permanent positive charge on the molecule. This charge makes the compound highly polar and reduces its lipid solubility.
The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. Due to its lipid-based nature, it largely restricts the passage of polar, water-soluble molecules. Because of its high polarity and low lipid solubility, this compound is poorly absorbed systemically and cannot effectively penetrate this lipid barrier. patsnap.comnih.gov Consequently, its actions are localized to peripheral tissues, particularly the smooth muscles of the gastrointestinal tract, where it exerts its antispasmodic effects without causing the central side effects often associated with tertiary amine anticholinergics like atropine and scopolamine hydrobromide. patsnap.comnih.gov
Pharmacokinetic Profiling and Disposition of Scopolamine Butylbromide
Absorption Characteristics
The absorption of Scopolamine (B1681570) butylbromide is notably influenced by its chemical structure and the route of administration.
Low Oral Bioavailability and Systemic Absorption
Numerous pharmacokinetic studies in humans have consistently shown that Scopolamine butylbromide has very low systemic availability following oral administration. nih.gov The absolute bioavailability is estimated to be less than 1%, with some studies reporting a range of 0.25% to 0.82%. drugbank.com Consequently, plasma concentrations of the drug after oral intake are often below the limit of quantitation. nih.govdrugbank.com This poor absorption means that only a very small fraction of the orally administered compound reaches systemic circulation. drugbank.com
Impact of Ionic Nature on Gastrointestinal Absorption
The limited gastrointestinal absorption of this compound is a direct result of its chemical structure. It is a quaternary ammonium (B1175870) compound, which gives it an ionic nature. patsnap.comwikipedia.org This characteristic makes it difficult for the molecule to pass through lipid membranes, such as the gastrointestinal lining. patsnap.com As a quaternary salt, it is poorly absorbed after oral administration. medicine.com
Variability Across Administration Routes (Oral, Rectal, Injectable)
The route of administration significantly affects the pharmacokinetic profile of this compound.
Oral: As established, the oral route leads to minimal systemic absorption, with a bioavailability of generally less than 1%. nih.govdrugbank.commdwiki.org Peak plasma concentrations are reached approximately 2 hours after oral dosing. medicine.com
Rectal: The rectal route is also utilized, and while specific bioavailability data is limited in the provided search results, it is an established administration method. nih.govpatsnap.comnih.gov
Injectable (Intravenous): In contrast to oral administration, the intravenous (IV) route provides immediate and complete bioavailability. Following IV injection, this compound is rapidly distributed into the tissues. mims.comresearchgate.net The total clearance is high, at 1.2 L/min, and the terminal elimination half-life is approximately 5 hours. mims.com
Interactive Table: Pharmacokinetic Parameters of this compound by Administration Route
| Parameter | Oral Administration | Intravenous (IV) Administration |
| Bioavailability | < 1% nih.govdrugbank.commdwiki.org | 100% |
| Time to Peak Plasma Concentration | ~2 hours medicine.com | Not Applicable (Immediate) |
| Terminal Elimination Half-life | ~6 to 11 hours medicine.com | ~5 hours medicine.commims.com |
| Volume of Distribution (Vss) | Not applicable due to low absorption | 128 L drugbank.commims.com |
| Total Clearance | Not applicable due to low absorption | 1.2 L/min drugbank.commims.com |
Distribution Studies
Once in the systemic circulation, the distribution of this compound is characterized by its limited ability to cross the blood-brain barrier and its high affinity for specific peripheral tissues.
Limited Blood-Brain Barrier Penetration
A key feature of this compound's pharmacokinetic profile is its inability to cross the blood-brain barrier to any significant extent. nih.govdrugbank.compatsnap.comnih.gov This is attributed to the butyl-bromide moiety attached to the scopolamine molecule, which as a quaternary ammonium compound, has low lipid solubility. patsnap.comwikipedia.orgmdwiki.orgwindows.net This structural feature effectively prevents its movement into the central nervous system. patsnap.comwikipedia.org
Tissue Affinity, particularly for Gastrointestinal Muscarinic Receptors
Despite its poor systemic absorption from the gut, this compound exerts a potent local effect. nih.gov This is because the compound has a high affinity for muscarinic receptors, particularly the M3 subtype, which are located on the smooth-muscle cells of the gastrointestinal tract. nih.govdrugbank.comdrugbank.com This high tissue affinity allows the drug to remain available at its site of action in the intestine, where it acts as a competitive antagonist of acetylcholine (B1216132), leading to a spasmolytic effect on the smooth muscle. nih.govdrugbank.compatsnap.com
Volume of Distribution in Preclinical Models and Human Subjects
The volume of distribution (Vd) is a key pharmacokinetic parameter that describes the extent to which a drug distributes in the body tissues versus the plasma. For this compound, this value has been characterized in human subjects. The Vd in humans is reported to be 128 liters drugbank.comnih.gov. As a quaternary ammonium derivative, this compound is highly polar and does not readily pass the blood-brain barrier nih.govpatsnap.com.
In preclinical studies, research in rats following oral administration of radiolabelled this compound showed that radioactivity tended to accumulate in the wall of the distal small intestine. Approximately 20% of the administered dose was found in this tissue 24 hours after administration, suggesting localized effects within the gastrointestinal tract researchgate.net.
Table 1: Volume of Distribution of this compound
| Species | Volume of Distribution (Vd) | Notes |
|---|---|---|
| Human | 128 L | drugbank.comnih.gov |
| Rat | Accumulation observed in the distal small intestine wall | Suggests localized gastrointestinal distribution researchgate.net |
Metabolic Pathways and Biotransformation
The biotransformation of this compound primarily involves the cleavage of its ester bond, resulting in metabolites with minimal pharmacological activity. The compound also undergoes significant first-pass metabolism, which impacts its systemic availability.
Hydrolysis of Ester Bond as Main Metabolic Pathway
The principal metabolic pathway for this compound is the hydrolytic cleavage of its ester bond drugbank.comnih.gov. This process breaks the molecule into its two main components: tropic acid and a scopine derivative (N-butyl oxy tropine base) researchgate.netresearchgate.net. Studies on the stability of the compound have demonstrated that it undergoes extensive decomposition under basic hydrolytic conditions, confirming the susceptibility of the ester linkage to cleavage researchgate.netresearchgate.net.
Activity of Metabolites
The metabolites resulting from the hydrolysis of this compound are not considered to be significantly active from a pharmacological standpoint drugbank.comnih.gov. Specifically, the metabolites that are excreted via the kidneys have been found to bind poorly to muscarinic receptors. Consequently, they are not believed to contribute to the therapeutic effects of the parent compound nih.gov.
First-Pass Metabolism
This compound has a low systemic bioavailability after oral administration, which is largely attributed to a combination of poor absorption (around 8%) and a high first-pass metabolism nih.govresearchgate.netannexpublishers.com. The extensive hepatic metabolism of the compound means that a significant portion of the absorbed drug is metabolized by the liver before it can reach systemic circulation researchgate.net. This characteristic is a key factor in its pharmacokinetic profile following oral administration annexpublishers.com.
Elimination and Excretion Dynamics
The elimination of this compound from the body occurs predominantly through the feces, with a smaller fraction being excreted in the urine.
Primary Routes of Excretion (Feces and Urine)
Following oral administration, this compound is primarily eliminated through fecal excretion nih.govpatsnap.com. In human studies using a radiolabelled form of the drug, approximately 90% of the dose was recovered in the feces, while only a small percentage appeared in the urine researchgate.net. Another source specifies that elimination is mainly via feces (69.7%) with a much smaller portion in the urine (4.4%) drugbank.comnih.gov. This is consistent with the compound's poor absorption from the gastrointestinal tract drugbank.comnih.gov.
Preclinical research in rats further elucidates this process, showing that biliary excretion is the main route of elimination for the absorbed fraction of the drug. This finding strongly suggests that the high concentration of the compound found in feces is primarily due to biliary excretion of the absorbed drug and its metabolites, in addition to the unabsorbed portion of the initial dose researchgate.net.
Table 2: Excretion Routes of this compound in Humans
| Excretion Route | Percentage of Eliminated Dose | Source |
|---|---|---|
| Feces | ~90% | researchgate.net |
| Feces | 69.7% | drugbank.comnih.gov |
| Urine | ~2% | researchgate.net |
| Urine | 4.4% | drugbank.comnih.gov |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Hyoscine butylbromide |
| Tropic acid |
Elimination Half-Life in Various Species
The elimination half-life of this compound exhibits considerable variability across different species. Following intravenous administration in humans, the plasma concentration declines rapidly, with an elimination half-life reported to be in the range of 1 to 5 hours nih.govdrugbank.com. Another source specifies a half-life of approximately 5 hours mdwiki.orgwikipedia.org.
In veterinary species, pharmacokinetic studies have also determined the elimination half-life. In horses, the elimination half-life of total plasma radioactivity following a single intravenous administration of radiolabelled this compound was estimated to be about 6 hours researchgate.netdrugs.com. Another study in horses reported a short terminal half-life of 0.8 hours researchgate.net. In greyhound dogs, after oral administration, the compound showed rapid elimination from plasma with a mean half-life of 2 hours researchgate.netnottingham.ac.uknih.gov. However, a significantly longer terminal phase was observed in the urine of these dogs, with a half-life of approximately 50 hours researchgate.netnottingham.ac.uknih.gov. Studies in rats, pigs, and cattle have indicated that the substance is rapidly excreted, though specific plasma half-life values are not consistently reported europa.eu.
| Species | Administration Route | Matrix | Elimination Half-Life | Source |
|---|---|---|---|---|
| Human | Intravenous | Plasma | 1 - 5 hours | nih.govdrugbank.com |
| Horse | Intravenous | Plasma (Total 14C) | ~6 hours | drugs.com |
| Dog (Greyhound) | Oral | Plasma | 2 hours (mean) | researchgate.netnottingham.ac.uknih.gov |
| Dog (Greyhound) | Oral | Urine | ~50 hours | researchgate.netnottingham.ac.uknih.gov |
Renal Excretion Profile
The renal excretion of this compound is highly dependent on the route of administration, a characteristic directly linked to its poor absorption from the gastrointestinal tract europa.eunih.gov.
In contrast, after oral administration, renal excretion is minimal due to very low bioavailability, which is generally less than 1% nih.govnih.gov. The amount of the drug recovered in urine after a high oral dose of 500 mg was only 0.16% nih.gov. Another study in humans found that after oral administration, urinary excretion accounted for about 2% of the given dose, while fecal excretion was the primary route, accounting for 90% researchgate.net.
This pattern of excretion is also observed in animal species. In rats, after oral administration of radiolabelled this compound, only 1.2% of the radioactivity was excreted in the urine over 24 hours researchgate.net. In horses, following intravenous administration, elimination of radioactivity was almost equally divided between urine and feces drugs.com. In cattle and pigs, excretion is rapid, with urinary concentrations peaking between 2 to 8 hours after administration europa.eu.
| Species | Administration Route | Percentage of Dose Excreted in Urine | Source |
|---|---|---|---|
| Human | Intravenous | >60% | europa.eu |
| Human | Intravenous | ~50% (unchanged drug) | nih.govmdwiki.org |
| Human | Intravenous | 42% (radioactivity) | researchgate.net |
| Human | Oral | <1% | nih.gov |
| Human | Oral | 0.16% | nih.gov |
| Human | Oral | ~2% | researchgate.net |
| Rat | Oral | 1.2% (radioactivity) | researchgate.net |
| Horse | Intravenous | Major route (approx. equal to fecal) | drugs.com |
Therapeutic Applications and Clinical Research of Scopolamine Butylbromide
Gastrointestinal and Genitourinary Spasmodic Conditions
Due to its targeted action on smooth muscle, scopolamine (B1681570) butylbromide is utilized in a variety of clinical settings involving spasms in the digestive and urinary systems. karger.com
Scopolamine butylbromide is widely indicated for the treatment of abdominal pain and discomfort associated with cramps from gastrointestinal spasms, a hallmark of Irritable Bowel Syndrome (IBS). nih.govpatsnap.comresearchgate.net The medication works by relaxing the cramping muscles of the bowel. medicines.org.ukbuscopan.com Its efficacy in treating crampy abdominal pain is well-established. wikipedia.orgresearchgate.net Clinical trials have demonstrated its effectiveness in alleviating abdominal pain, particularly in patients with diarrhea-predominant IBS (IBS-D) and mixed-habit IBS (IBS-M). researchgate.net A review of ten placebo-controlled studies concluded that this compound was beneficial in the treatment of abdominal pain caused by cramping. nih.gov Because it is poorly absorbed systemically, it exerts a local spasmolytic effect at the site of action in the intestine. nih.gov
| Condition | Mechanism of Action | Primary Therapeutic Effect | Supporting Evidence |
|---|---|---|---|
| Irritable Bowel Syndrome (IBS) & Abdominal Cramping | Blocks muscarinic receptors on GI smooth muscle cells, inhibiting acetylcholine-stimulated contractions. drugbank.comnih.govpatsnap.com | Relaxation of bowel muscles, leading to relief from painful cramps and spasms. medicines.org.ukbuscopan.com | Supported by multiple placebo-controlled clinical trials demonstrating efficacy in reducing abdominal pain. nih.govresearchgate.net |
This compound is used in the management of renal colic, the acute pain caused by urinary stones, due to its spasmolytic effect on the smooth musculature of the urinary tract. mdwiki.orgkarger.comresearchgate.net The theory is that by inducing smooth muscle relaxation, the medication can decrease ureteral spasm. auajournals.org It has been shown to reduce intravesical pressure and spasm amplitude in patients with neurogenic bladder, suggesting an effect on the urinary tract. karger.comresearchgate.net
While used for renal colic, extensive clinical evidence indicates that the analgesic effect of this compound as a monotherapy is inferior to that of non-steroidal anti-inflammatory drugs (NSAIDs) and opioids. researchgate.netnih.gov Systematic reviews and multiple studies have concluded that NSAIDs provide more effective pain relief, reduce the need for rescue medication, and are recommended as the first-line treatment for acute renal colic. droracle.aimedscape.com
Research has shown that NSAIDs are significantly more effective than hyoscine in pain reduction (RR 2.44). droracle.ainih.gov Furthermore, patients treated with NSAIDs are significantly less likely to require rescue analgesia compared to those receiving antispasmodics like this compound. droracle.aimedscape.com Studies have also found that adding this compound to NSAIDs or opioids does not provide any additional clinical benefit or reduce the amount of opioid analgesia required. auajournals.orgdroracle.ainih.gov
| Medication Class | Pain Relief Efficacy | Need for Rescue Medication | Key Findings |
|---|---|---|---|
| This compound | Inferior to NSAIDs and opioids. researchgate.netnih.gov | Higher likelihood of needing rescue medication compared to NSAIDs. droracle.ai | Does not provide additional benefit when combined with NSAIDs or opioids. auajournals.orgnih.gov |
| NSAIDs | Superior to this compound and opioids. droracle.aimedscape.com Recommended as first-line therapy. droracle.ai | Significantly less likely to require rescue medication compared to opioids and antispasmodics. droracle.aimedscape.com | Directly addresses the pathophysiological mechanism by inhibiting prostaglandin (B15479496) synthesis. droracle.ainih.gov |
| Opioids | Effective for pain but generally less so than NSAIDs. medscape.com | Higher need for rescue medication compared to NSAIDs. medscape.com | Associated with higher rates of side effects like vomiting compared to NSAIDs. medscape.com |
This compound is frequently used as an antispasmodic agent during diagnostic imaging procedures such as magnetic resonance imaging (MRI) of the abdomen and pelvis. wikipedia.orgresearchgate.net By relaxing the smooth muscles of the intestines, bladder, and ureters, it reduces peristaltic movements that can cause motion artifacts on the images. researchgate.netnih.govleedsth.nhs.uk This reduction in movement results in clearer, higher-quality images, which can improve diagnostic accuracy and aid in radiotherapy planning. nih.govleedsth.nhs.ukstgeorges.nhs.uk It has been shown to significantly improve image quality in multiparametric MRI of the prostate. nih.gov
This compound is indicated for the symptomatic relief of biliary colic, the pain that occurs when a gallstone temporarily blocks the cystic duct. wikipedia.orgwikipedia.org It acts by lessening the spasms of the smooth muscle in the gallbladder. nih.gov However, similar to its application in renal colic, its efficacy compared to NSAIDs has been questioned. Studies have found that NSAIDs, such as diclofenac, provide superior pain relief and significantly reduce the risk of progression to acute cholecystitis compared to this compound. nih.govdroracle.ai
| Treatment | Pain Relief | Progression to Acute Cholecystitis | Source |
|---|---|---|---|
| This compound | Complete relief in 52.8% of patients. | Progression in 16.7% of patients. | droracle.ai |
| Diclofenac (NSAID) | Complete relief in 91.7% of patients. | Progression in 0% of patients. | droracle.ai |
The therapeutic application of this compound extends to the treatment of esophageal spasms. mdwiki.orgwikipedia.org As an antispasmodic, it can relieve the painful muscle contractions in the esophagus, although this is a less commonly cited indication compared to its use for gastrointestinal and genitourinary conditions. mdwiki.org
Malignant Bowel Obstruction (MBO) in Advanced Cancer
This compound, also known as hyoscine butylbromide, is an anticholinergic agent utilized in the management of symptoms arising from malignant bowel obstruction (MBO) in patients with advanced cancer. Its primary mechanism in this context is the reduction of gastrointestinal secretions and smooth muscle spasm.
Clinical research has sought to compare the efficacy of this compound with octreotide (B344500), a somatostatin (B550006) analogue, for symptom control in inoperable MBO. These studies evaluate endpoints such as reduction in vomiting and nausea, and the need for nasogastric tube decompression.
A randomized controlled study involving 97 patients with advanced ovarian cancer and inoperable MBO compared this compound with octreotide. nih.gov Patients were randomized to receive either octreotide 0.3 mg/day or this compound 60 mg/day via continuous subcutaneous infusion for three days. The results indicated that octreotide was more effective in reducing the daily episodes of vomiting and the intensity of nausea. nih.gov Furthermore, octreotide provided a significant reduction in the volume of gastrointestinal secretions collected via nasogastric tube at 24, 48, and 72 hours, a result not matched by this compound. nih.gov
Another randomized trial with 18 patients with inoperable MBO also found octreotide to be more effective than hyoscine butylbromide (the same compound) in controlling gastrointestinal symptoms. nih.govresearchgate.net Patients received either octreotide 0.3 mg daily or hyoscine butylbromide 60 mg daily. The octreotide group experienced a significantly more rapid reduction in the number of daily vomiting episodes and nausea intensity. nih.govresearchgate.net No significant differences were observed between the two drugs concerning dry mouth, drowsiness, or colicky pain. nih.govresearchgate.net
Conversely, a larger double-blind, randomized, placebo-controlled trial assessing the addition of octreotide to a standardized regimen (including ranitidine (B14927) and dexamethasone) for inoperable MBO did not find a significant difference in the primary outcome of days free of vomiting at 72 hours. jspm.ne.jpgeripal.org Interestingly, patients in the octreotide group were significantly more likely to require this compound for colicky pain, suggesting that octreotide might exacerbate this specific symptom. jspm.ne.jpgeripal.org
The following table summarizes the findings from a comparative study:
| Feature | This compound (SB) Group | Octreotide (OCT) Group | p-value | Reference |
| Patient Cohort | 49 patients with MBO from advanced ovarian cancer | 48 patients with MBO from advanced ovarian cancer | N/A | nih.gov |
| Reduction in GI Secretions | Significant reduction only at 72 hours compared to baseline | Significant reduction at 24, 48, and 72 hours compared to baseline | < 0.05 | nih.gov |
| Vomiting Episodes | Less effective reduction compared to OCT | Significantly rapid reduction | < 0.05 | nih.gov |
| Nausea Intensity | Less effective reduction compared to OCT | Significantly rapid reduction | < 0.05 | nih.gov |
| Continuous Pain | No significant change | Significant reduction at 48 and 72 hours | < 0.05 | nih.gov |
| Colicky Pain | No significant change | No significant change | N/A | nih.gov |
Applications in End-of-Life Care
Death rattle is a term for the noisy breathing caused by the accumulation of mucus in the upper respiratory tract in patients who are near the end of life. nih.goveur.nl While distressing for family and caregivers, its impact on patient comfort is unclear. nih.govyuntsg.com Anticholinergic drugs like this compound are recommended to manage this symptom by decreasing mucus production. nih.goveur.nl
Given that these agents only prevent the formation of new secretions, their prophylactic use has been investigated as a potentially more effective strategy than administration after the death rattle has already commenced. nih.goveur.nlnih.gov Evidence strongly supports the prophylactic administration of this compound to reduce the incidence of death rattle. nih.govyuntsg.com A landmark randomized clinical trial, the SILENCE study, demonstrated that patients in the dying phase who received prophylactic this compound were significantly less likely to develop a death rattle compared to those who received a placebo (13% vs. 27%). nih.govnih.govyuntsg.comamsterdamumc.org
Conducting randomized controlled trials in palliative care, particularly with patients in the dying phase, presents significant ethical and practical challenges. yuntsg.comacpjournals.org The SILENCE trial is a key example of a methodologically rigorous study in this population. yuntsg.comacpjournals.org
Trial Design: The SILENCE study was a multicenter, randomized, double-blind, placebo-controlled trial conducted in six hospices in the Netherlands. nih.goveur.nl A notable feature of its design was the use of advance informed consent, obtained from patients upon admission to the hospice when they had a life expectancy of at least three days and were still able to provide consent. nih.govyuntsg.com When a multidisciplinary team later determined that a patient had entered the dying phase, they were randomized to receive either subcutaneous this compound or a placebo. nih.govacpjournals.org
The primary outcome was the occurrence of a death rattle of grade 2 or higher (audible from the foot of the bed) at two consecutive measurements four hours apart. nih.goveur.nl Secondary outcomes included the time to onset of the death rattle and the incidence of anticholinergic adverse events like restlessness, dry mouth, and urinary retention. nih.goveur.nl
Efficacy Outcomes: The trial found that prophylactic this compound significantly reduced the occurrence of death rattle. nih.goveur.nlamsterdamumc.org The risk of developing a death rattle was significantly lower in the treatment group. amsterdamumc.org There were no statistically significant differences in the rates of common anticholinergic side effects between the this compound and placebo groups. yuntsg.comacpjournals.orgmedpagetoday.com
The table below details the primary efficacy outcomes of the SILENCE trial.
| Outcome | This compound Group (n=79) | Placebo Group (n=78) | Difference (95% CI) | p-value | Reference |
| Occurrence of Death Rattle | 10 patients (13%) | 21 patients (27%) | 14% (2%-27%) | .02 | nih.govyuntsg.comamsterdamumc.org |
| Time to Death Rattle (Hazard Ratio) | 0.44 | N/A | (95% CI, 0.20-0.92) | .03 | nih.govamsterdamumc.org |
| Cumulative Incidence at 48 hours | 8% | 17% | N/A | N/A | amsterdamumc.org |
Specialized Clinical Uses
Clozapine is an effective antipsychotic for treatment-resistant schizophrenia, but it frequently causes hypersalivation (sialorrhea), a distressing side effect that can lead to non-adherence. nih.govnih.gov this compound has been investigated as a potential treatment for this condition. nih.govnih.gov As a quaternary ammonium (B1175870) compound, it does not readily cross the blood-brain barrier, which limits central nervous system side effects. nih.gov
A case series involving five patients with schizophrenia experiencing clozapine-induced hypersalivation assessed the efficacy of this compound over four weeks. nih.govnih.gov Hypersalivation was evaluated using both subjective measures (a visual analog scale) and objective assessments (the Drooling Severity Scale and Drooling Frequency Scale). nih.govnih.gov
The results showed a significant improvement in the objective scores for drooling severity and frequency. nih.govnih.gov However, there was no corresponding improvement in the patients' subjective perception of hypersalivation as measured by the visual analog scale. nih.govnih.gov This suggests that while this compound can objectively reduce the physical manifestation of hypersalivation, it may not alter the patient's subjective experience of the symptom. nih.govnih.gov
The following table presents the objective assessment results from the case series.
| Assessment Scale | Score at Baseline (Mean ± SD) | Score at Week 4 (Mean ± SD) | Change | Reference |
| Drooling Severity Scale | 3.6 ± 1.1 | 2.4 ± 0.9 | Improved | nih.gov |
| Drooling Frequency Scale | 3.4 ± 0.9 | 2.6 ± 0.6 | Improved | nih.gov |
Role in Childbirth/Labor Pain Management
This compound, an antispasmodic agent, has been investigated for its utility in managing labor, particularly during the first stage. bibliomed.org Its mechanism is thought to involve a direct effect on the smooth muscles of the pelvis and the cervical-uterine plexus. bibliomed.org Clinical research has focused on its potential to shorten the duration of labor and alleviate pain. bibliomed.orgijwhr.net
Prolonged labor is a significant risk factor for both maternal and neonatal complications, including infection, hemorrhage, and fetal distress. ijwhr.netnih.gov Consequently, pharmacological interventions to shorten labor duration are of clinical interest. This compound has been studied extensively for this purpose.
The administration of HBB was also associated with a reduction in the second stage of labor by approximately 6 minutes for primigravidas and 4 minutes for multigravidas. researchgate.netnih.gov Furthermore, the third stage of labor was shortened by about 3 minutes in multigravidas. researchgate.netnih.gov
Regarding fetal outcomes, the available evidence suggests that this compound is safe. Studies consistently report that Apgar scores at one and five minutes after birth were not affected by the administration of the drug during labor. bibliomed.orgresearchgate.netnih.gov No significant adverse neonatal outcomes have been reported. nih.govijogr.org
Effect of this compound on Labor Duration
Data from a meta-analysis of 20 randomized controlled trials.
| Patient Group | Stage of Labor | Mean Reduction in Duration (Minutes) |
|---|---|---|
| Primigravida | First Stage | 57.73 |
| Multigravida | First Stage | 90.74 |
| Primigravida | Second Stage | ~6 |
| Multigravida | Second Stage | ~4 |
| Multigravida | Third Stage | ~3 |
Premedication in Diagnostic Procedures (e.g., FDG-PET/CT, Endoscopy)
This compound is frequently used as a premedication in various diagnostic imaging and endoscopic procedures. nih.govthieme-connect.com Its anticholinergic properties help to reduce the motility of smooth muscles in the gastrointestinal tract, which can interfere with these procedures. nih.govnih.govoup.com
In positron emission tomography/computed tomography (PET/CT) scans using the tracer [18F]Fluorodeoxyglucose (FDG), physiological uptake in the gastrointestinal tract can mimic or obscure pathological findings, potentially leading to misinterpretation. nih.govrsna.org this compound is sometimes administered to reduce this non-specific uptake by inhibiting peristalsis. nih.govrsna.orgresearchgate.net
One study involving 148 individuals found that the administration of this compound significantly lowered the mean FDG uptake grade in both the stomach and the colon. rsna.org The mean standardized uptake value (SUV) in the stomach was also significantly lower in the group that received the injection (2.68 vs. 3.26). rsna.org However, other research has yielded conflicting results. A retrospective study of 458 patients found that while butylscopolamine (B1205263) did significantly reduce the mean SUV in the gullet/stomach and small intestine, the effect was small and there was no difference in the colon or rectum. nih.govnih.govscispace.com Another study with 133 subjects concluded that there was no significant effect of Hyoscine-n-butylbromide in reducing physiological bowel uptake. semanticscholar.org Therefore, a general recommendation for its routine use in FDG-PET/CT cannot be definitively made based on current evidence. nih.govnih.gov
Effect of this compound on FDG Uptake in PET/CT
Results from a study comparing an injection group to a non-injection group.
| Anatomical Region | Parameter | Injection Group (Mean Value) | Non-Injection Group (Mean Value) | Significance |
|---|---|---|---|---|
| Stomach | Uptake Grade | 1.11 | 1.94 | p < 0.0001 |
| Colon | Uptake Grade | 0.88 | 1.26 | p = 0.010 |
| Stomach | SUV | 2.68 | 3.26 | Significant |
| Colon | Nodular Uptakes | 0.15 | 0.37 | Not Significant (p=0.066) |
During gastrointestinal endoscopy, intrinsic motility and spasm of the bowel can hinder visualization of the mucosa and complicate the procedure. nih.gov this compound is used to induce smooth muscle relaxation, thereby improving procedural conditions. nih.govoup.com
It is utilized in upper gastrointestinal endoscopy to reduce contractions and aid mucosal inspection. nih.gov In colonoscopy, it helps to reduce haustral definition, which can optimize the detection of lesions like polyps and adenomas. nih.gov For instance, in the English Bowel Cancer Screening Programme, its use was associated with a 30% increase in adenoma detection. nih.gov During endoscopic retrograde cholangiopancreatography (ERCP), it is employed to facilitate cannulation of the ampulla of Vater by relaxing the sphincter of Oddi. nih.gov A survey of German-speaking endoscopists revealed that the use of HBB increased with the complexity of the procedure, with the highest frequency reported for ERCP (50%), followed by colonoscopy with endoscopic submucosal dissection (ESD) (42.5%). thieme-connect.comnih.gov
However, its routine use is debated. A prospective, randomized, double-blinded, placebo-controlled trial found that while premedication with hyoscine-N-butyl bromide significantly reduced cecal intubation time and spasm grade, it did not significantly improve polyp or adenoma detection rates. e-ce.org The Canadian Association of Gastroenterology (CAG) suggests its use before or during ERCP but recommends against its routine use in colonoscopy and gastroscopy. researchgate.net
Formulation Development and Bioequivalence Studies
To improve patient compliance, particularly for elderly patients or those with difficulty swallowing (dysphagia), fast-dissolving tablets (FDTs) of this compound have been developed. impactfactor.orgddtjournal.comresearchgate.net These tablets are designed to disintegrate rapidly in saliva without the need for water. ddtjournal.comresearchgate.netnih.gov
One formulation approach involved preparing taste-masked granules of the bitter-tasting hyoscine butylbromide using an aminoalkyl methacrylate (B99206) copolymer (Eudragit E-100). ddtjournal.comnih.govresearchgate.net These granules were then mixed with excipients such as crystalline cellulose (B213188) (Avicel PH-102) and low-substituted hydroxypropylcellulose (B1664869) (L-HPC) and compressed into tablets. ddtjournal.comnih.govresearchgate.net The resulting tablets demonstrated significant strength and rapid disintegration times of within 30 seconds in the saliva of healthy volunteers, without any perception of a bitter taste. ddtjournal.comnih.govresearchgate.net
Another study prepared FDTs using different superdisintegrants at various concentrations by a direct compression method. impactfactor.org The evaluation of these formulations included pre-compression parameters (like angle of repose and bulk density) and post-compression parameters (such as hardness, friability, disintegration time, and drug release). impactfactor.org The optimal formulation (F5) in this study showed a 98.50% drug release within 3 minutes. impactfactor.org
Bioequivalence studies have been conducted to compare generic formulations of this compound tablets with the reference product, Buscopan®. geneesmiddeleninformatiebank.nl In one such study, the 90% confidence intervals for key pharmacokinetic parameters (AUC0-t, AUC0-∞, and Cmax) were found to be within the standard bioequivalence acceptance range of 0.80–1.25, indicating that the generic product was bioequivalent to the innovator product. geneesmiddeleninformatiebank.nl
Characteristics of a Fast-Disintegrating Hyoscine Butylbromide Tablet
Data from a formulation study using taste-masked granules.
| Parameter | Result |
|---|---|
| Disintegration Time in Saliva | Within 30 seconds |
| Crushing Strength (at 500 kgf compression) | 3.5 kg |
| Taste | No bitter taste sensed by volunteers |
| Key Excipients | Crystalline cellulose, Low-substituted hydroxypropylcellulose |
Bioequivalence Studies of Different Formulations
Bioequivalence studies are pivotal in drug development, establishing the therapeutic equivalence between a generic or new formulation and a pre-existing reference product. For this compound, these studies are designed to compare the rate and extent of absorption of the active moiety into the systemic circulation. The pharmacokinetic parameters most commonly assessed are the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC) from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-∞). annexpublishers.comclinicaltrials.gov
Regulatory standards typically require that the 90% confidence intervals (CIs) for the geometric mean ratios (test/reference) of Cmax, AUC0-t, and AUC0-∞ fall within the acceptance range of 80% to 125% for the formulations to be considered bioequivalent. annexpublishers.comgeneesmiddeleninformatiebank.nl
Several studies have been conducted to assess the bioequivalence of different this compound tablet formulations. One single-dose, randomized, crossover study in 28 healthy male subjects under fasting conditions compared a test formulation (2 x 10 mg) with the reference product. geneesmiddeleninformatiebank.nl The results demonstrated that the 90% CIs for the key pharmacokinetic parameters were within the standard bioequivalence acceptance range. geneesmiddeleninformatiebank.nl Another study involving 58 healthy volunteers also concluded that a 10 mg test formulation was bioequivalent to the reference product, Buscopan®, based on the rate and extent of absorption falling within the 80-125% interval. researchgate.net
Similarly, a bioequivalence study involving 72 healthy volunteers successfully demonstrated equivalence between a test product and the reference formulation, Buscopan®. annexpublishers.com However, not all formulations demonstrate equivalence. A pharmacokinetic study applying a validated analytical method found that two tested this compound formulations were not bioequivalent in their rate and extent of absorption. nih.govgrupomarista.org.br These findings underscore the importance of formulation characteristics in determining the bioavailability of the drug.
Below is a summary of findings from representative bioequivalence studies:
| Study Reference | Formulations Compared | No. of Subjects | Key Pharmacokinetic Parameters | Outcome |
| Favreto et al. researchgate.net | 10 mg test coated-tablet vs. 10 mg reference (Buscopan®) | 58 | Cmax, AUC | Bioequivalent |
| Public Assessment Report geneesmiddeleninformatiebank.nl | 10 mg test film-coated tablets vs. 10 mg reference (Buscopan) | 26 | Cmax, AUC0-t, AUC0-∞ | Bioequivalent |
| Manfio et al. nih.gov | Two different formulations | Not specified | Not specified | Not Bioequivalent |
| Suenaga et al. annexpublishers.com | Test product vs. Reference product (Buscopan®) | 72 | Cmax, AUC0-16h, AUC0-∞ | Bioequivalent |
Analytical Methods for Quantification in Biological Matrices and Formulations (e.g., LC/MS/MS, Spectrophotometry)
Accurate and sensitive analytical methods are essential for quantifying this compound in pharmacokinetic studies and for quality control in pharmaceutical formulations. Due to its quaternary ammonium structure and low plasma concentrations, sophisticated techniques are often required, particularly for biological samples. chemrevlett.com
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS)
LC/MS/MS has become the benchmark method for the determination of this compound in biological matrices like human plasma due to its high sensitivity and specificity. annexpublishers.comnih.govgrupomarista.org.br These methods typically involve a sample preparation step, such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation, to isolate the analyte from the complex plasma matrix. annexpublishers.comnih.govgrupomarista.org.br
A common approach involves using a C18 or phenyl analytical column for chromatographic separation. annexpublishers.comnih.govgrupomarista.org.br The mobile phase often consists of an organic solvent like acetonitrile (B52724) and an aqueous buffer such as ammonium acetate (B1210297) or formic acid. annexpublishers.comnih.govgrupomarista.org.br Detection is achieved using a mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode. annexpublishers.comnih.govgrupomarista.org.br Quantification is performed via multiple-reaction monitoring (MRM), tracking specific precursor-to-product ion transitions, such as m/z 360.6 → 102.5 or m/z 360.0 → 194.0 for this compound. nih.govgrupomarista.org.br
These LC/MS/MS methods are validated for linearity, precision, accuracy, and stability, demonstrating reliability over a range of concentrations. nih.govresearchgate.net For instance, different validated methods have shown linearity in ranges from 5-500 pg/mL to 0.10-40.00 ng/mL, showcasing their adaptability for measuring the ultra-trace levels found in pharmacokinetic studies. annexpublishers.comnih.gov
Spectrophotometry
Spectrophotometric methods offer a simpler and more cost-effective alternative for the quantification of this compound, primarily in pharmaceutical formulations where concentrations are higher. chemrevlett.comchemrevlett.com These methods are often based on colorimetric reactions.
One approach involves the formation of a colored ion-pair associate between the drug and a complex-forming reagent. For example, this compound can react with tetrathiocyanatocobaltate(II) (CoTC) or hexathiocyanatochromate(III) (CrTC) to form an ion-associate that can be extracted into an organic solvent. semanticscholar.org The absorbance of the resulting colored solution is then measured at a specific wavelength (e.g., 630 nm for the CoTC complex) and correlated to the drug concentration. semanticscholar.org Another method is based on the reduction of the ferrate (VI) ion by the drug, followed by the formation of a colored Fe(III)-thiocyanate complex, which is measured at 478 nm. chemrevlett.comchemrevlett.comresearchgate.net
These spectrophotometric techniques are validated according to Beer's law within specific concentration ranges, such as 0.5-200 µg/mL. chemrevlett.com While generally less sensitive than LC/MS/MS, their simplicity and speed make them suitable for routine quality control analysis of dosage forms. chemrevlett.com
The table below compares the key features of these analytical techniques:
| Feature | LC/MS/MS | Spectrophotometry |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. nih.govgrupomarista.org.br | Measurement of light absorption by a colored product of a chemical reaction. chemrevlett.comsemanticscholar.org |
| Primary Application | Quantification in biological matrices (e.g., plasma). annexpublishers.comnih.govresearchgate.net | Quantification in pure form and pharmaceutical formulations. chemrevlett.comresearchgate.net |
| Sensitivity | Very high (pg/mL to ng/mL range). annexpublishers.comgrupomarista.org.br | Moderate (µg/mL range). chemrevlett.com |
| Specificity | Very high, based on molecular mass and fragmentation. nih.gov | Lower, susceptible to interference from other absorbing species. |
| Example Linearity Range | 0.03 - 10.00 ng/mL grupomarista.org.br | 0.5 - 200 µg/mL chemrevlett.com |
| Instrumentation | Liquid chromatograph coupled with a tandem mass spectrometer. | UV-Visible spectrophotometer. |
| Complexity & Cost | High | Low |
Adverse Event Mechanisms and Drug Interaction Research
Mechanisms of Anticholinergic Adverse Effects
Scopolamine (B1681570) butylbromide is a quaternary ammonium (B1175870) compound and a semi-synthetic derivative of scopolamine (also known as hyoscine) wikipedia.org. Its primary mechanism of action is as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors hres.ca. These receptors are integral to the parasympathetic nervous system, which regulates involuntary bodily functions hres.ca. By blocking the action of the neurotransmitter acetylcholine at these sites, scopolamine butylbromide inhibits parasympathetic signals, leading to the relaxation of smooth muscles in the gastrointestinal and genitourinary tracts hres.cahres.ca.
The anticholinergic action is not limited to the desired therapeutic effect on smooth muscle. The blockade of muscarinic receptors in other tissues and organs is the fundamental mechanism behind its adverse effects. For instance, antagonism of muscarinic receptors in exocrine glands leads to reduced secretions msf.org. Similarly, effects on the eye and heart are due to the blockade of acetylcholine's actions in these areas msf.org.
A key structural feature of this compound is its quaternary ammonium group. This positively charged moiety limits its ability to cross lipid membranes, most notably the blood-brain barrier wikipedia.orghres.ca. Consequently, it has a reduced impact on the brain and central nervous system (CNS) compared to tertiary amines like scopolamine, minimizing centrally mediated effects such as drowsiness or hallucinations wikipedia.org. However, it can still affect the chemoreceptor trigger zone in the medulla oblongata, where the blood-brain barrier is less developed wikipedia.org.
Pharmacological Basis of Drug Interactions
The potential for drug interactions with this compound is primarily rooted in its anticholinergic (antimuscarinic) properties and its effects on gastrointestinal motility.
Table 1: Drug Classes with Potential for Additive Anticholinergic Effects
| Drug Class | Examples | Potential Additive Effect |
| Tricyclic/Tetracyclic Antidepressants | Amitriptyline, Doxepin | Potentiation of anticholinergic effects hres.camims.com |
| Antihistamines | Diphenhydramine | Potentiation of anticholinergic effects hres.ca |
| Antipsychotics | Haloperidol, Fluphenazine | Potentiation of anticholinergic effects drugbank.commims.com |
| Anti-Parkinson's Drugs | Amantadine | Potentiation of anticholinergic effects hres.camims.com |
| Other Anticholinergics | Ipratropium, Atropine (B194438) | Intensified anticholinergic effects hres.ca |
| Antiarrhythmics | Quinidine, Disopyramide | Potentiation of anticholinergic effects hres.camims.com |
This compound's primary therapeutic action is to reduce gastrointestinal motility hres.ca. This can lead to interactions with drugs that have an opposing effect (prokinetic agents). For example, the co-administration of dopamine (B1211576) antagonists like metoclopramide (B1676508) can result in a mutual reduction of effects on the gastrointestinal tract, as one agent seeks to increase motility while the other decreases it hres.camims.com.
The interaction between this compound and neuromuscular blocking agents (NMBAs) is complex and depends on the specific NMBA. As an antimuscarinic, this compound can influence the autonomic effects associated with some NMBAs. For instance, the depolarizing NMBA succinylcholine (B1214915) can cause bradycardia (a slow heart rate) through stimulation of muscarinic receptors. Research has shown that this compound can effectively prevent this succinylcholine-induced bradycardia in pediatric patients nih.gov.
Conversely, drug databases indicate that the therapeutic efficacy of the depolarizing NMBA decamethonium (B1670452) may be decreased when used with butylscopolamine (B1205263). Additionally, butylscopolamine may enhance the neuromuscular blocking activities of other agents like daxibotulinumtoxinA drugbank.com. These interactions highlight the importance of considering the specific pharmacological profiles of concurrently administered drugs during procedures requiring neuromuscular blockade.
By decreasing gastrointestinal motility and delaying gastric emptying, this compound can alter the absorption and, consequently, the serum concentration of other orally administered drugs hres.camims.com. The reduced motility can increase the time a drug spends in the stomach and small intestine, which may lead to an increase in the total amount of drug absorbed. For example, this mechanism can increase the bioavailability of digoxin (B3395198) mims.com. Conversely, for drugs that require rapid transit to their site of absorption, the delayed emptying could decrease their effectiveness.
The primary metabolic pathway for this compound is hydrolysis of the ester bond nih.gov. The resulting metabolites are not considered to be significantly active nih.gov. While the metabolism of the parent compound, scopolamine, is not fully elucidated in humans, in vitro studies have suggested that oxidative demethylation is linked to the cytochrome P450 3A (CYP3A) subfamily of enzymes nih.govdrugbank.com. Specifically, the pharmacokinetics of scopolamine have been shown to be altered by grapefruit juice, a known inhibitor of the CYP3A4 enzyme, suggesting this enzyme is responsible for at least a portion of its metabolism drugbank.comnih.gov. However, due to the low systemic absorption of orally administered this compound (generally less than 1%) and its primary metabolism via hydrolysis, significant clinical drug interactions mediated by the CYP3A4 enzyme system are not a prominent feature of its pharmacological profile wikipedia.org.
Risk Factors for Adverse Events in Specific Patient Populations
The susceptibility to adverse events from this compound is not uniform across all individuals. Specific patient populations exhibit a heightened risk profile due to a confluence of demographic and clinical factors. Research indicates that the incidence of adverse drug reactions in high-risk patients can be significantly higher—one study found it to be 8.32 times greater than in the general patient population. researchgate.net Identifying these risk factors is crucial for mitigating potential harm and ensuring patient safety.
High-Risk Patient Demographics (e.g., age, ethnicity)
Demographic characteristics, particularly age and potentially ethnicity, play a significant role in the safety profile of this compound.
Age: Age is a well-documented factor influencing the risk of adverse events. Both pediatric and geriatric populations are particularly vulnerable.
Elderly Patients: Geriatric patients are notably more susceptible to the anticholinergic side effects of this compound. hres.cafda.gov.ph This can manifest as excitement, agitation, drowsiness, or confusion. fda.gov.ph Common adverse effects such as constipation, dry mouth, and urinary retention (especially in males) are more pronounced in this age group. hres.cafda.gov.ph A key concern in the elderly is the potential to precipitate undiagnosed glaucoma. hres.cafda.gov.ph A large retrospective cohort study highlighted that perioperative scopolamine use was associated with a significantly increased risk of in-hospital adverse events for patients aged 40 and older. nih.gov For older age cohorts, specifically those 70 and above, this included an increased risk of delirium, pneumonia, in-hospital mortality, new antipsychotic use, and new-onset urinary retention. researchgate.net
Pediatric Patients: Infants and young children are especially susceptible to the toxic effects of anticholinergics. fda.gov.ph Close supervision is recommended for infants and children with spastic paralysis or brain damage, as they may have an increased response to these drugs. fda.gov.ph
Ethnicity: While data on ethnicity as a risk factor is less extensive, some research suggests it may influence drug response and toxicity.
One study has categorized the Chinese population as a "moderate-risk" ethnic group for adverse reactions to this compound injection. researchgate.net
Broader research into other medications has shown that different racial and ethnic groups can have varying risks for adverse drug events. For instance, studies on the anticoagulant warfarin (B611796) found that patients of Asian descent had a significantly higher probability of hemorrhagic complications compared to White patients. nih.gov While not specific to this compound, these findings underscore the importance of considering ethnicity in pharmacovigilance. nih.gov
| Patient Group | Associated Risks | Reference |
|---|---|---|
| Elderly (Geriatric) | Increased susceptibility to anticholinergic effects (confusion, drowsiness, agitation), constipation, dry mouth, urinary retention, precipitation of undiagnosed glaucoma, delirium, pneumonia, in-hospital mortality. | hres.cafda.gov.phnih.govresearchgate.net |
| Pediatric | High susceptibility to toxic effects of anticholinergics; increased response in children with spastic paralysis or brain damage. | fda.gov.ph |
Pre-existing Conditions Influencing Safety Profile
The safety of this compound is significantly influenced by a patient's underlying health conditions. Its anticholinergic properties can exacerbate numerous pre-existing medical issues, making its use contraindicated or warranting extreme caution in these populations.
Cardiovascular Disease: Patients with underlying cardiac conditions such as heart failure, coronary heart disease, cardiac arrhythmia, or hypertension are at a heightened risk of serious adverse effects. www.gov.ukdrugoffice.gov.hk These can include tachycardia, hypotension, and anaphylaxis, which may lead to fatal outcomes like myocardial infarction or cardiac arrest. www.gov.ukdrugoffice.gov.hknih.gov Therefore, the drug is contraindicated in patients with tachycardia and should be used with caution in those with other cardiac diseases. hres.cawww.gov.ukmedsafe.govt.nz
Glaucoma: The use of this compound is contraindicated in patients with narrow-angle glaucoma. droracle.aiwww.nhs.ukmedicines.org.uk Its mydriatic (pupil-dilating) effect can increase intraocular pressure and precipitate an acute angle-closure glaucoma attack. hres.cajptcp.com However, some research indicates the primary risk is for individuals with undiagnosed and untreated angle-closure glaucoma, who would not typically report a positive history of the condition. nih.govcgs-scg.org
Gastrointestinal (GI) and Urinary Tract Obstruction: Due to its ability to decrease gastrointestinal motility, the drug is contraindicated in patients with obstructive GI diseases such as paralytic ileus, achalasia, pyloric stenosis, and megacolon. researchgate.netmedicines.org.ukdrugs.com Similarly, it is contraindicated in patients with urinary retention and bladder neck obstruction, often caused by prostatic hyperplasia, as it can worsen these conditions. researchgate.netdrugs.comresourcepharm.com Anticholinergic properties inhibit the contraction of the bladder detrusor muscle, which can lead to or aggravate voiding difficulties. researchgate.net
Myasthenia Gravis: This autoimmune disorder, characterized by muscle weakness due to antibodies to acetylcholine receptors, is a contraindication for this compound. www.nhs.ukmedicines.org.uknih.gov The use of anticholinergic agents in these patients can produce unpredictable and potentially harmful results. researchgate.netnih.gov
Other Conditions: Caution is also advised or the drug is contraindicated in patients with several other conditions, including autonomic neuropathy, infectious diarrhea (where it can delay toxin excretion), and lower respiratory tract asthma. researchgate.netdrugs.com Patients with renal or hepatic impairment and hyperthyroidism should also be monitored carefully. droracle.ainih.govalberta.ca
| Condition | Risk/Concern | Status | Reference |
|---|---|---|---|
| Cardiovascular Disease (e.g., heart failure, coronary artery disease, arrhythmia) | Risk of serious adverse effects including tachycardia, hypotension, anaphylaxis, myocardial infarction, and cardiac arrest. | Use with caution; Contraindicated in tachycardia. | www.gov.ukdrugoffice.gov.hknih.govmedsafe.govt.nz |
| Narrow-Angle Glaucoma | Can increase intraocular pressure and precipitate an acute attack. | Contraindicated. | droracle.aiwww.nhs.ukmedicines.org.ukjptcp.com |
| Gastrointestinal Obstruction (e.g., paralytic ileus, megacolon) | Suppresses intestinal motility, which can aggravate the obstruction. | Contraindicated. | researchgate.netmedicines.org.ukdrugs.com |
| Urinary Tract Obstruction / Benign Prostatic Hyperplasia (BPH) | Can precipitate or worsen urinary retention. | Contraindicated. | researchgate.netdrugs.comresourcepharm.comresearchgate.net |
| Myasthenia Gravis | Anticholinergic effects can lead to unpredictable and worsening muscle weakness. | Contraindicated. | researchgate.netwww.nhs.ukmedicines.org.uknih.gov |
| Autonomic Neuropathy | Can aggravate symptoms like tachycardia, constipation, and urinary retention. | Use with caution. | researchgate.net |
| Lower Respiratory Tract Asthma | Can reduce bronchial secretions, potentially leading to complications. | Contraindicated. | researchgate.netdrugs.com |
| Hepatic/Renal Impairment | Potential for altered drug metabolism and excretion. | Use with caution. | droracle.ainih.gov |
Future Directions and Emerging Research Avenues for Scopolamine Butylbromide
Investigation of Novel Therapeutic Applications
Ongoing research is uncovering a range of potential new uses for scopolamine (B1681570) and its derivatives, extending beyond its traditional role in treating gastrointestinal spasms.
Depression: Clinical trials have investigated the rapid antidepressant effects of scopolamine, which appear to manifest within hours or days of administration. This rapid onset is a significant departure from conventional antidepressants that often take weeks to show efficacy. The mechanism is thought to be related to its blockade of muscarinic acetylcholine (B1216132) receptors, a different pathway than the serotonin-focused mechanisms of many standard antidepressants. Studies have shown response rates between 60-80% in patients with treatment-resistant depression.
Anxiety Disorders: Preclinical studies suggest that scopolamine could enhance the effectiveness of exposure therapy for anxiety and phobias. Research in animal models indicates that by blocking cholinergic transmission, scopolamine may disrupt the context-dependency of fear extinction, potentially reducing the likelihood of relapse when a feared stimulus is encountered in a new environment.
Extrapyramidal Symptoms (EPS): Case reports have documented the successful use of intravenous hyoscine butylbromide to promptly alleviate drug-induced extrapyramidal symptoms, such as tremor and akathisia. This suggests a potential application in managing the side effects of certain antipsychotic medications.
End-of-Life Care: Prophylactic use of subcutaneous scopolamine butylbromide has been shown to significantly reduce the occurrence of "death rattle," the noisy breathing caused by mucus in the upper respiratory tract of dying patients. This application focuses on improving comfort and quality of life in palliative care settings.
Other Investigated Uses: Off-label applications being explored due to its anticholinergic properties include managing chemotherapy-induced nausea, asthma attacks, and excessive sweating.
Optimization of Drug Formulations and Delivery Systems
To enhance bioavailability and patient compliance, researchers are developing innovative formulations and delivery methods for scopolamine compounds.
Orodispersible Films (ODFs): Scopolamine hydrobromide has been formulated into ODFs, which are solid dosage forms that disintegrate rapidly in the oral cavity. Developed using a solvent casting method, these films are designed for quick disintegration (within seconds) and rapid drug release, offering an alternative to conventional oral or transdermal forms.
Transdermal and Nasal Delivery: The transdermal patch was an early innovation to provide controlled release and mitigate dose-dependent side effects. Building on this, newer systems like intranasal gels are being tested in clinical trials. A Phase 3 trial, for instance, is evaluating an intranasal scopolamine gel for preventing and treating motion sickness, comparing it to the standard transdermal patch. These methods aim for faster absorption and improved ease of use.
Table 1: Overview of Novel Drug Delivery Systems for Scopolamine Compounds
| Delivery System | Compound Studied | Key Research Finding | Potential Advantage |
|---|---|---|---|
| Gastroretentive Floating Tablets | Methscopolamine bromide | Successfully developed tablets with prolonged gastric residence and 24-hour in-vitro release. | Enhanced absorption and bioavailability. |
| Orodispersible Films | Scopolamine hydrobromide | Optimized films disintegrated in approximately 9 seconds and released ~98% of the drug within 120 seconds. | Rapid onset of action and ease of administration. |
Advanced Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling
Sophisticated modeling techniques are being employed to better understand the relationship between scopolamine concentrations in the body and its clinical effects.
Pharmacokinetics is the study of the time course of drug levels in the body, while pharmacodynamics examines the drug's effect. For scopolamine, PK/PD modeling has been crucial in characterizing its central nervous system (CNS) effects. Researchers have used two-compartment models to describe its pharmacokinetics and have established direct correlations between serum concentrations and changes in brain activity, as measured by quantitative electroencephalogram (qEEG).
These models help to:
Characterize the exposure-response relationship for cognitive impairment.
Understand the different concentration-effect relationships for various CNS effects, suggesting that scopolamine impacts multiple functional cholinergic systems with distinct pharmacological characteristics.
Inform the design of future clinical studies that use scopolamine as a model for cognitive deficits.
Further research aims to develop comprehensive physiologically based pharmacokinetic (PBPK) models to predict dermal absorption and local tissue disposition from topical formulations like transdermal patches.
Molecular and Cellular Studies of Receptor Interactions
At the molecular level, this compound functions as a competitive antagonist of muscarinic acetylcholine receptors, particularly the M3 subtype located on smooth muscle cells in the gastrointestinal tract. This blockade prevents acetylcholine from binding and causing muscle contraction, which is the basis of its spasmolytic effect.
Emerging research is delving deeper into these interactions and exploring effects on other neurotransmitter systems:
Receptor Specificity: Scopolamine is a non-specific antagonist, interacting with all four muscarinic receptor subtypes (M1, M2, M3, and M4). Its cognitive and hallucinogenic effects at higher doses are specifically linked to its activity at the M1 receptor in the CNS.
Interaction with Other Systems: Studies suggest that scopolamine's effects on memory are not solely due to its impact on the cholinergic system. It also indirectly affects other neurotransmitters. For instance, by blocking M2/4 muscarinic autoreceptors on presynaptic neurons, scopolamine can increase the release of dopamine (B1211576). It also appears to influence the glutamatergic system, which is involved in memory formation.
Clinical Trial Design and Methodological Enhancements
The design and execution of clinical trials for this compound are evolving to produce higher-quality evidence for both established and novel indications.
Recent years have seen a number of well-designed RCTs aimed at rigorously evaluating the efficacy of this compound.
End-of-Life Care: The SILENCE study was a multicenter, randomized, double-blind, placebo-controlled trial that investigated the prophylactic use of subcutaneous this compound for preventing death rattle. The trial successfully demonstrated that prophylactic administration significantly reduced the occurrence of this symptom compared to a placebo. This study serves as a model for conducting feasible and robust clinical trials in vulnerable, end-of-life patient populations, utilizing methods like advance consent to overcome recruitment challenges.
Renal Colic: A multicenter, double-blind RCT was conducted to assess whether a continuous intravenous infusion of butylscopolamine (B1205263) was superior to a placebo for pain relief in patients with renal colic. The study concluded that the placebo was non-inferior to the active drug, suggesting a limited role for continuous infusion in this setting.
Motion Sickness: A Cochrane Review of 14 RCTs confirmed that scopolamine is more effective than placebo in preventing motion sickness symptoms. However, the review highlighted the need for more trials comparing it to other active agents and for studies examining its effectiveness in treating established symptoms, not just for prevention.
Major Depressive Disorder: To better understand scopolamine's antidepressant effects, an RCT used an active placebo (glycopyrronium bromide), which has similar peripheral effects but does not cross the blood-brain barrier. This design aimed to control for the confounding effects of a simple saline placebo. The study found no significant difference in antidepressant effect between scopolamine and the active placebo.
Table 2: Selected Randomized Controlled Trials of this compound
| Indication | Trial Design | Key Finding | Methodological Note |
|---|---|---|---|
| Death Rattle (End-of-Life) | Multicenter, double-blind, placebo-controlled. | Prophylactic this compound significantly reduced death rattle occurrence (13% vs. 27% in placebo group). | Utilized an advance consent procedure to facilitate recruitment in a vulnerable population. |
| Renal Colic | Multicenter, double-blind, placebo-controlled, non-inferiority. | Placebo was non-inferior to continuous IV butylscopolamine for pain relief. | Assessed non-inferiority based on the amount of opioid escape medication used. |
| Functional Abdominal Pain (Pediatric) | Randomized, blinded, superiority trial. | Hyoscine butylbromide and acetaminophen (B1664979) both produced clinically important reductions in pain. | Used a double-dummy design to compare an oral drug with a placebo. |
While hyoscine butylbromide is approved for children aged 6 and older in many regions, research in younger populations is limited but growing.
A comprehensive review of childhood studies, some dating back nearly 70 years, found that the drug has been used in children as young as a few days old.
One RCT in children aged 8-17 with functional abdominal pain found that hyoscine butylbromide provided a clinically significant reduction in pain, comparable to that of acetaminophen.
Although robust efficacy data from pediatric RCTs in approved indications are still limited, extensive data from various study types have not raised significant safety concerns, even in children younger than the approved age.
Researchers recommend additional dedicated childhood studies, particularly high-quality RCTs, to further establish efficacy across various indications. Off-label use in pediatric palliative care for managing intestinal obstruction and reducing secretions is also noted, highlighting the need for more formal investigation in this population.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| Acetaminophen |
| Acetylcholine |
| Atropine (B194438) |
| Barium sulfate |
| Butylscopolamine bromide |
| Dimenhydrinate |
| Dopamine |
| Ephedrine |
| Glucose |
| Glutamate |
| Glycopyrrolate |
| Glycopyrronium bromide |
| Hyoscine |
| Hyoscine butylbromide |
| Hyoscyamine |
| Ketamine |
| Lorazepam |
| Methscopolamine |
| Methscopolamine bromide |
| Metoclopramide (B1676508) |
| N-Methylscopolamine |
| Norepinephrine |
| Paracetamol |
| Promethazine |
| Scopolamine |
| This compound |
| Scopolamine hydrobromide |
Post-Market Surveillance and Real-World Evidence Generation
Post-market surveillance (PMS) and the generation of real-world evidence (RWE) are critical for monitoring the ongoing safety and effectiveness of this compound after its initial approval and market release. nih.govwikipedia.orgfda.gov These activities provide crucial insights into the performance of the drug in a broader, more diverse patient population than is typically included in pre-approval clinical trials. nih.govbipartisanpolicy.org By systematically collecting and analyzing data from routine clinical practice, PMS and RWE help to identify rare adverse events, understand long-term safety profiles, and discover potential new therapeutic uses. bipartisanpolicy.org
Pharmacovigilance and Spontaneous Reporting Systems
Pharmacovigilance relies heavily on spontaneous reporting systems, where healthcare professionals and patients can voluntarily report suspected adverse drug reactions (ADRs). Regulatory bodies like the UK's Medicines and Healthcare products Regulatory Agency (MHRA) and Health Canada utilize such systems to monitor drug safety. nih.gov
In the United Kingdom, the MHRA's Yellow Card Scheme serves as a primary mechanism for collecting ADR reports. nih.govbmj.com Through this system, significant safety signals have emerged for this compound injection. The MHRA has received reports of serious adverse effects, including tachycardia, hypotension, anaphylaxis, and in some cases, fatal outcomes like acute myocardial infarction or cardiac arrest, particularly in patients with underlying cardiac disease. bmj.comwww.gov.uk This led the MHRA to issue a Drug Safety Update advising that the injection be used with caution in patients with conditions such as heart failure, coronary heart disease, cardiac arrhythmia, or hypertension, and that resuscitation equipment should be readily available when administered to this patient group. www.gov.uk
Similarly, a search of the Canada Vigilance Adverse Reaction Online Database did not reveal any cardiac events or deaths associated with the use of Buscopan (a brand name for this compound). nih.gov However, it's important to note that this compound is not approved by the Food and Drug Administration (FDA) in the United States, so corresponding pharmacovigilance data from the US is not available. nih.gov
Observational Studies and Real-World Data Analysis
Observational studies and the analysis of real-world data from sources like electronic health records and patient surveys provide valuable evidence on the use and effects of this compound in everyday clinical settings.
A pharmacy-based patient survey was conducted to analyze the real-world effects of a combination product containing hyoscine butylbromide and paracetamol for women experiencing dysmenorrhea. nih.gov The findings from 314 women showed a significant reduction in the intensity of pain and cramps. nih.gov This study demonstrates the effectiveness of the combination in a real-world setting for self-management of dysmenorrhea symptoms. nih.gov
In Peru, a prospective cohort study was proposed to evaluate the incidence of adverse events and drug utilization patterns of a combination product of hyoscine n-butylbromide and Paracetamol. europa.eu This type of active pharmacovigilance is designed to systematically monitor for safety issues, such as the identified risk of increased hepatic transaminases. europa.eu
A retrospective cohort study in China analyzed 3,695 inpatient cases involving this compound injection to identify risks in clinical applications. researchgate.net The study found that adverse drug reactions were significantly more common in high-risk patients and that combined use of multiple drugs was frequent. This real-world analysis highlighted the need for careful medication monitoring, especially in patients with comorbidities. researchgate.net
Table 1: Findings from Real-World Studies on this compound
| Study Type | Population | Intervention | Key Findings |
| Pharmacy-Based Patient Survey nih.gov | 314 women with dysmenorrhea | This compound + Paracetamol | Pain and cramps intensity reduced by 62%. Associated impairments in daily activities and sleep improved by over 60%. Tolerability rated as good or very good by 97.2%. |
| Retrospective Cohort Study researchgate.net | 3,695 hospital inpatients | This compound Injection | The adverse drug reaction rate in high-risk patients was 8.32 times higher than in the general patient population receiving the drug. |
| Randomized Clinical Trial (SILENCE) nih.gov | 162 patients near the end of life | Prophylactic Subcutaneous this compound | Occurrence of death rattle was significantly lower in the this compound group (13%) compared to the placebo group (27%). |
Evidence for New Indications and Off-Label Use
Real-world evidence can also support the exploration of new therapeutic indications. A significant example is the use of this compound for managing death rattle in palliative care. The SILENCE randomized clinical trial, which reflects use in a real-world clinical scenario, investigated the prophylactic subcutaneous administration of this compound to patients at the end of life. nih.gov The study found that the prophylactic use of the drug significantly reduced the occurrence of death rattle compared to a placebo (13% vs. 27%). nih.govyuntsg.com This high-quality evidence suggests a beneficial new application for the compound in palliative medicine, addressing a distressing symptom for patients and their families. yuntsg.com
Another area of off-label use has been observed in case reports from prisons, where the N-butyl bromide derivative of scopolamine has been reportedly smoked to induce hallucinogenic effects. nih.govresearchgate.netresearchgate.net Laboratory studies confirmed that scopolamine can be formed from the pyrolysis of N-butyl-scopolammonium bromide when burned with tobacco. nih.govresearchgate.net This highlights a potential for misuse and abuse that is typically only identified through post-market observations.
Q & A
Q. What are the pharmacokinetic parameters of scopolamine butylbromide, and how do they influence experimental dosing schedules?
this compound has a terminal half-life of ~5 hours (IV) and ~6–11 hours (oral), with 42–61% excreted renally and 28–37% via feces . Its volume of distribution (128 L) suggests extensive tissue penetration. These parameters necessitate dosing intervals aligned with its elimination profile to maintain therapeutic plasma levels. For repeated administration in clinical trials, a 6–8-hour interval is often used to avoid accumulation .
Q. How does this compound’s quaternary ammonium structure impact its central vs. peripheral anticholinergic effects?
Unlike atropine or scopolamine hydrobromide, this compound’s quaternary structure limits blood-brain barrier penetration, minimizing central nervous system effects. This property makes it suitable for studying peripheral anticholinergic actions (e.g., gastrointestinal spasmolysis) without confounding central side effects. Validation requires cerebrospinal fluid sampling or neuroimaging to confirm absence of central activity .
Q. What are validated analytical methods for quantifying this compound in biological samples?
High-performance liquid chromatography (HPLC) with UV detection (210 nm) is widely used. A validated protocol involves mobile phases with sodium dodecyl sulfate and acetonitrile (50:50), achieving ≥3,000 theoretical plates for peak separation from metabolites like scopolamine hydrobromide . Liquid chromatography-mass spectrometry (LC-MS) offers higher sensitivity for low-concentration pharmacokinetic studies .
Advanced Research Questions
Q. How can researchers design controlled trials to evaluate this compound’s prophylactic efficacy against irinotecan-induced cholinergic syndrome?
Key considerations include:
- Patient stratification : Genetic screening for UGT1A1 polymorphisms, as homozygous mutations increase SN-38 toxicity risk .
- Dosing : Prophylactic administration 30 minutes before irinotecan (20 mg IV), with efficacy measured via symptom reduction (e.g., hyperhidrosis, diarrhea).
- Endpoint selection : Use validated scales like the Cholinergic Syndrome Assessment Tool (CSAT) to quantify severity . A phase III trial showed a 50.8% reduction in symptom incidence with prophylaxis .
Q. What methodological challenges arise when investigating this compound’s role in managing extrapyramidal symptoms (EPS)?
- Confounding variables : EPS induced by neuroleptics (e.g., metoclopramide) may overlap with other drug interactions. Blinded crossover designs with washout periods reduce bias .
- Dose optimization : Initial studies used 20 mg IV, but interpatient variability in mAChR antagonism (IC50: 55.3 nM) necessitates dose-titration protocols .
- Contradictory data : A randomized trial noted reduced EPS incidence with transdermal scopolamine but lacked statistical power (n=30); larger cohorts (n>100) are needed to validate efficacy .
Q. How can network pharmacology models elucidate this compound’s polypharmacology in gastric cancer?
Integrate targets like HSP90AA1, CDK2, and MMP1 into protein interaction networks using STRING or Cytoscape. Validate via:
- In vitro assays : Measure antiproliferative effects in AGS or MKN-45 gastric cancer cell lines.
- Transcriptomics : RNA sequencing to identify downstream pathways (e.g., apoptosis, cell cycle arrest) . A 2023 study highlighted synergies with prunetin-5-O-glucoside, suggesting combinatorial therapy potential .
Q. What statistical approaches resolve contradictions in studies on this compound’s efficacy for death rattle prophylaxis?
The SILENCE trial (n=157) used Back’s noise score scale and found a 28% reduction in grade ≥2 death rattle with 20 mg subcutaneous doses q6h . However, heterogeneity in patient populations (e.g., tumor types, secretion profiles) requires subgroup analysis or Bayesian hierarchical models to account for variability. Meta-analyses should adjust for publication bias using funnel plots .
Methodological Considerations
- Ethical frameworks : Ensure informed consent protocols for vulnerable populations (e.g., palliative care patients), with explicit documentation of anticholinergic side effects (dry mouth, urinary retention) .
- Data validation : Cross-validate HPLC/LC-MS results with immunoassays to confirm metabolite absence (e.g., scopolamine hydrobromide) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
